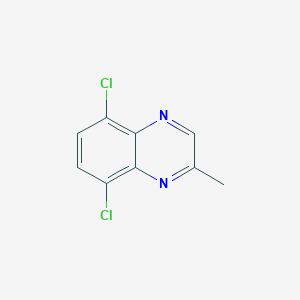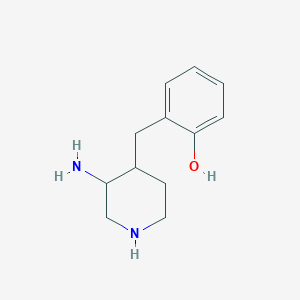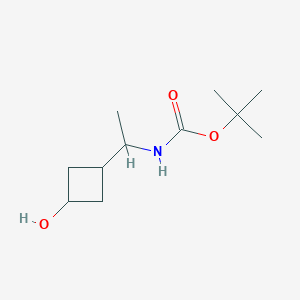![molecular formula C14H24BrNO2 B13012885 tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 916210-29-2](/img/structure/B13012885.png)
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a carbamate group in its structure contributes to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives
Hydrolysis: Formation of amines and tert-butyl alcohol
科学研究应用
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
- Tert-butyl (4-hydroxymethylbicyclo[2.2.2]octan-1-yl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
916210-29-2 |
|---|---|
分子式 |
C14H24BrNO2 |
分子量 |
318.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17) |
InChI 键 |
JUTMVEJMIVSFAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)



![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)



![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
